Tarloxotinib bromide - 1636180-98-7

Tarloxotinib bromide

Catalog Number: EVT-283470
CAS Number: 1636180-98-7
Molecular Formula: C24H24Br2ClN9O3
Molecular Weight: 681.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tarloxotinib bromide (T) is a hypoxia-activated prodrug specifically designed for targeted cancer therapy. [, ] It serves as a precursor to a potent, irreversible epidermal growth factor receptor (EGFR) / human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, known as T-TKI. [, ] Tarloxotinib bromide's significance in scientific research stems from its ability to exploit the hypoxic microenvironment often found in solid tumors, allowing for localized activation and increased drug efficacy while potentially minimizing systemic toxicity. [, , ]

Mechanism of Action
  • Hypoxia-Specific Activation: The prodrug remains largely inactive under normal oxygen conditions. [, ] Upon entering the hypoxic regions characteristic of many solid tumors, Tarloxotinib bromide undergoes bioreduction, leading to the release of the active T-TKI. [, ] This targeted activation within the tumor microenvironment aims to enhance therapeutic efficacy while minimizing off-target effects.

  • EGFR/HER2 Inhibition: The released T-TKI acts as a potent, irreversible inhibitor of both EGFR and HER2 tyrosine kinases. [, ] These receptor tyrosine kinases play crucial roles in cell signaling pathways associated with cell growth, proliferation, and survival. [] By inhibiting EGFR/HER2 signaling, T-TKI aims to suppress tumor growth and progression.

Applications

Preclinical Studies:

  • Squamous Cell Carcinoma of the Head and Neck (SCCHN) and Skin (SCCS): In preclinical models of SCCHN and SCCS, Tarloxotinib bromide demonstrated superior efficacy compared to cetuximab and afatinib, respectively. [] Treatment with Tarloxotinib bromide resulted in a 100% response rate and superior pharmacodynamic effects on EGFR target modulation in both models. [] These findings highlight its potential as a treatment option for these aggressive cancers.

  • Non-Small Cell Lung Cancer (NSCLC): Tarloxotinib bromide demonstrated potent inhibition of wild-type (WT) EGFR signaling in vitro, surpassing the activity of erlotinib, afatinib, and AZD9291. [] In vivo studies using NSCLC xenograft models (A431, H125, H1648) showed tumor regression and durable inhibition of WT EGFR phosphorylation with clinically relevant doses of Tarloxotinib bromide. [] These findings suggest its potential for treating NSCLC, particularly in cases where WT EGFR signaling contributes to resistance mechanisms.

Clinical Trials:

  • Phase 2 Clinical Trial in SCCHN and SCCS (NCT02449681): This trial investigated the efficacy and safety of Tarloxotinib bromide in patients with recurrent or metastatic SCCHN or SCCS. [, ] While the detailed results are not provided in the abstracts, the trial underscores the interest in Tarloxotinib bromide as a potential therapeutic option for these challenging cancers.

  • Phase 2 Clinical Trial in EGFR Mutant, T790M-Negative NSCLC (NCT02454842): This trial evaluated Tarloxotinib bromide in patients with EGFR-mutant, T790M-negative NSCLC who progressed on previous EGFR tyrosine kinase inhibitor (TKI) therapy. [] The trial aimed to explore its potential in addressing resistance mechanisms associated with WT EGFR signaling in this patient population. []

  • Use of 18F-HX4 PET/CT for Tumor Hypoxia Assessment: Researchers explored the use of 18F-HX4 PET/CT imaging to estimate tumor hypoxia in patients enrolled in Phase 2 trials of Tarloxotinib bromide for advanced NSCLC and SCCHN. [] This research highlights the importance of understanding tumor hypoxia and its potential role in guiding treatment decisions.

Biomarker Development:

  • Efforts have been dedicated to developing biomarkers that can guide the clinical development of Tarloxotinib bromide. [] Identifying and validating suitable biomarkers will be crucial for selecting appropriate patient populations, monitoring treatment response, and optimizing therapeutic strategies.

T-TKI (Tarloxotinib)

  • Compound Description: T-TKI is the active metabolite of Tarloxotinib bromide, released under hypoxic conditions. It acts as a potent, irreversible inhibitor of both epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases. [, ]
  • Relevance: T-TKI is directly relevant to Tarloxotinib bromide as its active form, responsible for the drug's antitumor activity. The prodrug design of Tarloxotinib bromide, relying on hypoxia-triggered activation, aims to deliver T-TKI selectively to the hypoxic tumor microenvironment, enhancing its therapeutic index. [, ]

Cetuximab

  • Compound Description: Cetuximab is a monoclonal antibody targeting EGFR. It binds to the extracellular domain of EGFR, blocking ligand binding and inhibiting downstream signaling. []
  • Relevance: Cetuximab serves as a comparator to Tarloxotinib bromide in preclinical studies for head and neck squamous cell carcinoma (HNSCC). Results showed that Tarloxotinib bromide demonstrated superior efficacy with a 100% response rate compared to cetuximab, which failed to control tumor growth in the same model. []

Afatinib

  • Compound Description: Afatinib is an irreversible ErbB family blocker, targeting EGFR, HER2, and HER4. It irreversibly binds to the intracellular kinase domain of these receptors, preventing their activation and downstream signaling. [, ]
  • Relevance: Afatinib is another comparator to Tarloxotinib bromide, particularly in preclinical models of cutaneous squamous cell carcinoma (CSCC). Similar to the findings with Cetuximab, Tarloxotinib bromide outperformed afatinib in efficacy, showing a 100% response rate compared to afatinib's inability to induce tumor regression. []

Erlotinib

  • Compound Description: Erlotinib is a tyrosine kinase inhibitor that reversibly binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways. []
  • Relevance: Erlotinib serves as a benchmark for comparing the potency of T-TKI, the active metabolite of Tarloxotinib bromide. In vitro studies revealed that T-TKI exhibits a significantly higher potency (25- to 110-fold) compared to erlotinib in inhibiting proliferation and EGFR phosphorylation across multiple cell lines. []

AZD9291 (Osimertinib)

  • Compound Description: AZD9291 (Osimertinib) is a third-generation tyrosine kinase inhibitor designed to target both EGFR sensitizing mutations and the T790M resistance mutation. []
  • Relevance: Similar to Erlotinib, AZD9291 acts as a comparative agent to assess the potency of T-TKI. In vitro results indicated that T-TKI is substantially more potent (120- to 71-fold) than AZD9291 in inhibiting cell proliferation and blocking EGFR phosphorylation. []

Rocletinib

  • Compound Description: Rocletinib is a third-generation EGFR tyrosine kinase inhibitor designed to overcome resistance mutations, particularly T790M, while sparing wild-type EGFR. []
  • Relevance: While not directly compared in preclinical models, the research paper mentions Rocletinib in the context of acquired resistance mechanisms to EGFR TKIs in non-small cell lung cancer (NSCLC). The discussion highlights that some patients develop resistance to Rocletinib without identifiable new mutations and even revert to EGFR wild-type status, suggesting the potential role of wild-type EGFR heterozygosity in resistance. This observation underscores the rationale for evaluating Tarloxotinib bromide, which effectively inhibits wild-type EGFR signaling, in NSCLC patients with acquired resistance to EGFR TKIs. []

Pimonidazole

  • Compound Description: Pimonidazole is a hypoxia marker used to detect hypoxic regions within tumors. It forms adducts with thiol groups in proteins specifically under hypoxic conditions, allowing for visualization and quantification of tumor hypoxia. []
  • Relevance: Pimonidazole is not structurally related to Tarloxotinib bromide but plays a crucial role in validating the drug's mechanism of action. The research uses Pimonidazole staining to confirm the presence of significant hypoxic fractions in both head and neck squamous cell carcinoma (HNSCC) and cutaneous squamous cell carcinoma (CSCC) xenograft models, supporting the rationale for employing a hypoxia-activated prodrug strategy. []

Transforming Growth Factor Alpha (TGFα)

  • Compound Description: Transforming Growth Factor Alpha (TGFα) is a ligand that binds to and activates EGFR, stimulating downstream signaling pathways involved in cell proliferation, survival, and other cellular processes. []
  • Relevance: While not a drug compound, TGFα serves as a tool to demonstrate the ability of Tarloxotinib bromide to inhibit wild-type EGFR signaling in the context of EGFR-mutant NSCLC. Researchers transfected wild-type EGFR into an EGFR-mutant NSCLC cell line and observed that Tarloxotinib bromide effectively suppressed TGFα-induced EGFR phosphorylation, indicating its capacity to target both wild-type and mutant EGFR. This finding further supports the potential clinical benefit of Tarloxotinib bromide in EGFR-mutant NSCLC, especially in cases where wild-type EGFR heterozygosity might contribute to resistance mechanisms. []

Properties

CAS Number

1636180-98-7

Product Name

Tarloxotinib bromide

IUPAC Name

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide

Molecular Formula

C24H24Br2ClN9O3

Molecular Weight

681.8 g/mol

InChI

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+;

InChI Key

WAKIMVYUBWMMHJ-FXRZFVDSSA-N

SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

PR-610, PR 610, PR610, TH-4000, TH 4000, TH4000, Hypoxin, Tarloxotinib bromide, Tarloxotinib

Canonical SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]

Isomeric SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.